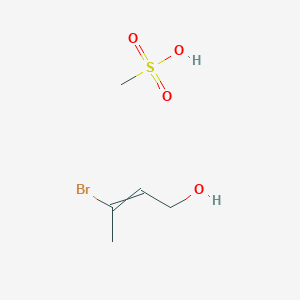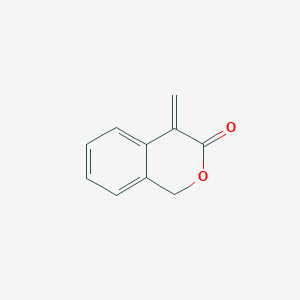
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a methylidene group at the 4-position and a ketone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one can be achieved through several synthetic routes. One common method involves the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metal complexes can be employed to facilitate the cyclization and oxidation steps, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation Products: Quinones
Reduction Products: Dihydro derivatives
Substitution Products: Halogenated or nitrated benzopyrans
Scientific Research Applications
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s structure allows it to interact with various biological macromolecules, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Isochromanone
- 1,4-Dihydro-3H-2-benzopyran-3-one
- 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
Uniqueness
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one is unique due to the presence of the methylidene group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
110409-95-5 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methylidene-1H-isochromen-3-one |
InChI |
InChI=1S/C10H8O2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-5H,1,6H2 |
InChI Key |
OYTWPEHEXFIVHX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


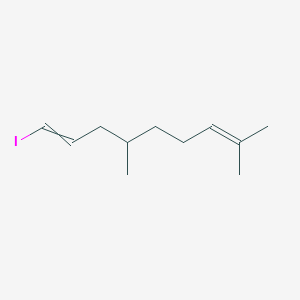

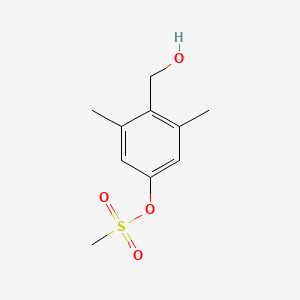
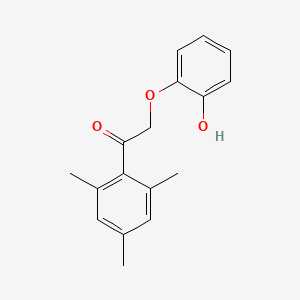
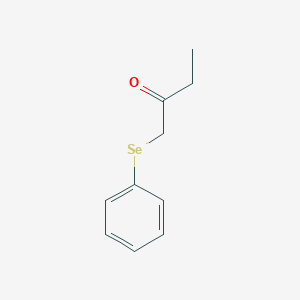

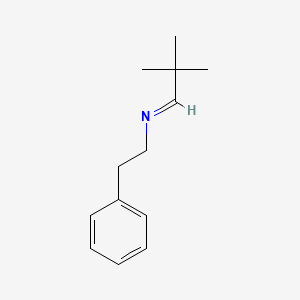
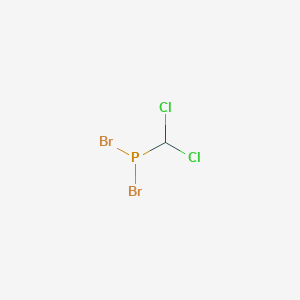
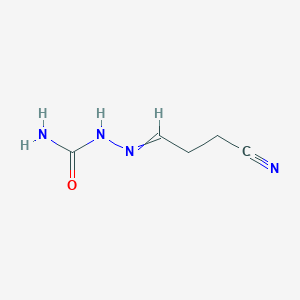


![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
